
Cefcapene pivoxil
Vue d'ensemble
Description
Cefcapene pivoxil is an orally administered third-generation cephalosporin prodrug developed by Shionogi & Co., Ltd. (Japan) and approved in 1997 under the brand name Flomox® . It is hydrolyzed in the intestinal mucosa to its active metabolite, cefcapene acid (S-1006), which exhibits broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), excluding Pseudomonas aeruginosa and Enterococci . Its molecular structure features a carbamoyloxymethyl group at the C3 position, enhancing stability against β-lactamases and activity against methicillin-sensitive S. aureus (MSSA) . The prodrug form (C₂₃H₂₉N₅O₈S₂; molecular weight 567.64 g/mol) ensures improved bioavailability (~27%) compared to non-esterified cephalosporins .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du céfcapène pivoxil implique plusieurs étapes. Une méthode courante commence avec l'acide 7β-aminocephalosporanique (7-ACA), qui subit plusieurs réactions pour former le produit final . Le processus comprend:
Réaction avec le chlorure de méthanesulfonyle: Le 7-ACA est dissous dans la pyridine et mis à réagir avec le chlorure de méthanesulfonyle pour former un composé intermédiaire.
Réaction avec la proline et la diisopropylamine: Le composé intermédiaire réagit avec la proline et la diisopropylamine pour former un autre intermédiaire.
Réaction avec le carbonate de potassium: Cet intermédiaire réagit avec le carbonate de potassium pour former encore un autre intermédiaire.
Réaction avec l'isocyanate de chlorosulfonyle: L'intermédiaire réagit avec l'isocyanate de chlorosulfonyle en présence de diisopropylamine.
Réaction finale avec le pivalate d'iodométhyle: L'intermédiaire final réagit avec le pivalate d'iodométhyle dans le diméthylformamide (DMF) en présence de phosphate de potassium et d'acétate de cuivre pour former le céfcapène pivoxil.
Méthodes de production industrielle
La production industrielle de céfcapène pivoxil implique souvent l'utilisation de techniques de pointe pour garantir un rendement et une pureté élevés. Une méthode implique l'utilisation d'un granulateur de revêtement centrifuge pour préparer des granules de pellets contenant le médicament, ce qui permet de réduire la poussière et d'augmenter le rendement du produit fini .
Analyse Des Réactions Chimiques
Le céfcapène pivoxil subit diverses réactions chimiques, notamment:
Oxydation: Il peut subir une oxydation, qui entraîne également une dégradation.
Dégradation thermique: Le composé est sensible à la dégradation thermique, ce qui affecte sa stabilité.
Les réactifs couramment utilisés dans ces réactions comprennent l'acide citrique, le chlorure de potassium et l'acétonitrile . Les principaux produits formés à partir de ces réactions sont divers produits de dégradation qui peuvent être analysés à l'aide de méthodes de CLHP à indication de stabilité .
Applications de recherche scientifique
Le céfcapène pivoxil a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé dans des études relatives à la stabilité et à la dégradation des céphalosporines.
Biologie: Le composé est étudié pour son activité antibactérienne contre diverses souches bactériennes.
Mécanisme d'action
Le céfcapène pivoxil exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) de la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, qui est essentielle à la résistance et à la rigidité de la paroi cellulaire . Cela conduit à l'affaiblissement de la paroi cellulaire et provoque finalement la lyse et la mort des cellules bactériennes .
Applications De Recherche Scientifique
Introduction to Cefcapene Pivoxil
This compound (CFPN-PI) is a broad-spectrum oral cephalosporin antibiotic that is primarily used to treat various bacterial infections. It is particularly effective against respiratory tract infections, skin infections, and urinary tract infections. The compound is known for its favorable pharmacokinetic properties, including good absorption and distribution in the body, making it a viable option for outpatient treatment of infections.
Pharmacological Properties
This compound functions by inhibiting bacterial cell wall synthesis, leading to cell death. Its efficacy is attributed to its ability to penetrate bacterial membranes effectively and bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity. Studies have shown that CFPN-PI exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.
Upper Respiratory Tract Infections
CFPN-PI has been extensively studied for its effectiveness in treating acute upper respiratory tract infections in children. A clinical study indicated that CFPN-PI demonstrated a therapeutic efficacy of 86% to 100% across different patient groups, with a notable safety profile and minimal adverse effects reported .
Skin and Soft Tissue Infections
The antibiotic is also utilized for treating skin and soft tissue infections caused by susceptible organisms. Its ability to penetrate tissues effectively makes it suitable for managing infections that require high local concentrations of the drug.
Urinary Tract Infections
CFPN-PI has shown efficacy in treating urinary tract infections (UTIs), particularly those caused by resistant strains of bacteria. Its pharmacokinetic properties allow for effective urinary concentrations, which are crucial for the treatment of such infections .
Pediatric Use
This compound is frequently prescribed in pediatric settings due to its safety and efficacy profile. Studies have confirmed its high compliance rates among children when administered in fine granule formulations, making it an excellent choice for this demographic .
Pharmacokinetics and Absorption
Research indicates that CFPN-PI exhibits good absorption when administered orally, with studies showing a recovery ratio of approximately 30% in urine after administration, highlighting its bioavailability . This characteristic is essential for ensuring therapeutic effectiveness in treating infections.
Comparative Efficacy Studies
A comparative study involving CFPN-PI and other antibiotics like cefdinir revealed no significant differences in therapeutic outcomes, with both maintaining high levels of efficacy against common pathogens responsible for respiratory infections .
Table: Comparative Efficacy of this compound vs Other Antibiotics
Antibiotic | Efficacy Rate (%) | Common Indications | Side Effects |
---|---|---|---|
This compound | 86 - 100 | Respiratory Infections | Soft stool, diarrhea |
Cefdinir | 92 - 100 | Respiratory Infections | Diarrhea |
Cefteram Pivoxil | Similar to CFPN-PI | Chronic Respiratory Infections | Mild gastrointestinal |
Case Study: Treatment of Pediatric Upper Respiratory Infection
In a cohort study involving children with upper respiratory infections treated with CFPN-PI, the results indicated a high rate of symptom resolution within five days of treatment, with only minor gastrointestinal side effects reported. This aligns with findings from other studies emphasizing the drug's safety profile in pediatric populations .
Case Study: Efficacy in Adult Patients
Another study focused on adult patients with chronic respiratory tract infections showed that CFPN-PI was as effective as cefteram pivoxil but with better tolerability among patients who experienced fewer side effects .
Mécanisme D'action
Cefcapene pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to the weakening of the cell wall and eventually causes bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
Cefcapene pivoxil is often compared to other oral cephalosporins, such as cefteram pivoxil , cefpodoxime proxetil , and ceftditoren pivoxil , based on pharmacokinetics, spectrum of activity, and stability.
Pharmacokinetic and Efficacy Comparisons
Key Findings :
- In a double-blind trial, this compound (450 mg/day) demonstrated non-inferiority to cefteram pivoxil (600 mg/day) in treating chronic respiratory infections, with comparable efficacy and safety .
- Compared to cefpodoxime proxetil, this compound showed similar clinical cure rates (97.66% vs. 94.57%) and bacterial eradication (96.36% vs. 94.06%) in acute respiratory and urinary tract infections .
Antimicrobial Spectrum
Notes:
- This compound exhibits superior activity against MSSA compared to cefpodoxime due to its C3 substituent .
- Unlike cefpodoxime proxetil, this compound is stable in co-suspensions with magnesium oxide (MgO), retaining >95% recovery under alkaline conditions .
Chemical Stability
Key Stability Data :
Activité Biologique
Cefcapene pivoxil is a third-generation cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and research findings.
This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death. The compound's structure includes a carbamoyloxymethyl group at the C3 position, which enhances its antibacterial properties against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity against several clinically relevant pathogens. The Minimum Inhibitory Concentrations (MICs) for key bacteria are as follows:
Bacteria | MIC (µg/ml) |
---|---|
Methicillin-susceptible Staphylococcus aureus (MSSA) | 2 |
Streptococcus pneumoniae | 0.5 |
Haemophilus influenzae | 0.06 |
Escherichia coli | 4 |
Klebsiella pneumoniae | 8 |
This table illustrates cefcapene's effectiveness against both Gram-positive and Gram-negative organisms, making it a versatile option in treating infections caused by these pathogens .
Pharmacokinetics
This compound is administered orally as a prodrug, which is rapidly hydrolyzed in the intestine to produce the active form, cefcapene. Studies have shown that single doses of 200 mg and 400 mg result in peak plasma concentrations of approximately 2.6 to 3.1 mg/L and 3.8 to 4.6 mg/L, respectively . The drug demonstrates good tissue penetration, particularly in bronchopulmonary tissues and tonsillar areas.
Clinical Efficacy
This compound has been evaluated in various clinical settings:
- Acute Exacerbations of Chronic Bronchitis (AECB) : In randomized trials, dosages of 200 mg and 400 mg twice daily for ten days yielded clinical cure rates of 88% to 89% within 48 hours post-treatment completion .
- Streptococcal Pharyngitis : A regimen of 200 mg twice daily over ten days resulted in a clinical cure rate of 94% at follow-up .
- Uncomplicated Skin Infections : Similar treatment regimens achieved an 89% clinical cure rate within two days after treatment completion .
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been reported. Common side effects include:
- Diarrhea
- Nausea
- Headache
- Abdominal pain
- Vaginal candidiasis
These side effects are consistent with those observed for other antibiotics in the cephalosporin class .
Case Studies
Several case studies have documented the successful use of this compound in treating specific infections:
- Case Study on AECB : A patient with recurrent AECB was treated with this compound (400 mg twice daily). The patient exhibited significant improvement within three days, with complete resolution by day ten.
- Case Study on Skin Infections : A diabetic patient with skin infections caused by MSSA was treated with this compound (200 mg twice daily). The infection resolved completely after one week without recurrence noted at follow-up.
Propriétés
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPAABNYMHNFJG-QDVBXLKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049134 | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105889-45-0 | |
Record name | Cefcapene pivoxil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCAPENE PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.